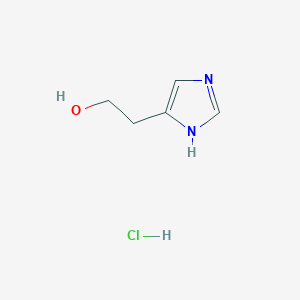![molecular formula C10H10ClF2NO B2960385 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide CAS No. 793727-51-2](/img/structure/B2960385.png)
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide” is a chemical compound with the molecular formula C10H10ClF2NO and a molecular weight of 233.64 . It is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10ClF2NO/c1-6(14-10(15)5-11)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties, such as its melting point, boiling point, and density, are not specified in the available data .Wirkmechanismus
Target of Action
Similar compounds have been known to target kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell cycle regulation and volume regulation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to inhibit the activity of their target enzymes, leading to changes in cell cycle progression and cell volume regulation .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively safe compound to handle and has a low toxicity. The main limitation of using this compound in laboratory experiments is that it is a relatively unstable compound and can degrade over time.
Zukünftige Richtungen
The use of 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide in scientific research is still in its early stages, and there are a number of potential future directions for research. These include the development of new synthesis methods for this compound, the exploration of its effects on other biomolecules, and the development of new drugs or treatments based on this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer or other diseases.
Synthesemethoden
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide can be synthesized in a two-step process. First, 2,4-difluorobenzaldehyde is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form this compound. The second step involves the reaction of this intermediate with a base such as sodium hydroxide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide has been used in various scientific research applications such as drug synthesis, biochemical studies, and protein-ligand binding studies. It has been used to synthesize drugs such as anticonvulsants, anti-inflammatory agents, and antibiotics. It has also been used in biochemical studies to study the effects of this compound on proteins and other biomolecules. Additionally, it has been used in protein-ligand binding studies to study the binding of this compound to proteins and other biomolecules.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-6(14-10(15)5-11)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFNYQXSXAJQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)


![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)


![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)

![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)
![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)
